![molecular formula C6H9N3O2S B2387268 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid CAS No. 919465-98-8](/img/structure/B2387268.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
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Overview
Description
The compound “2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring . The 4-methyl-4H-1,2,4-triazol-3-yl group is attached to a propanoic acid moiety via a sulfanyl (thiol) group.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of 1,2,4-triazoles, including the presence of multiple nitrogen atoms and a sulfur atom. The propanoic acid moiety would introduce a carboxylic acid group into the structure .Chemical Reactions Analysis
As a derivative of 1,2,4-triazole, this compound might be expected to participate in reactions typical of these heterocycles. This could include reactions at the triazole ring, as well as reactions involving the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-triazole ring, the methyl group, the sulfur atom, and the carboxylic acid group. These could affect properties such as solubility, melting point, and acidity .Mechanism of Action
Safety and Hazards
Future Directions
The study of 1,2,4-triazole derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and agriculture . The compound “2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid” could potentially contribute to these areas, depending on its specific properties and activities.
properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4(5(10)11)12-6-8-7-3-9(6)2/h3-4H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOHBZMWQFIYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=CN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
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